Product packaging for Oleoyl sarcosine(Cat. No.:CAS No. 110-25-8)

Oleoyl sarcosine

Cat. No.: B089674
CAS No.: 110-25-8
M. Wt: 353.5 g/mol
InChI Key: DIOYAVUHUXAUPX-ZHACJKMWSA-N
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Description

Contextualization as an N-Acyl Amino Acid Derivative

Oleoyl (B10858665) sarcosine (B1681465) is chemically classified as an N-acyl derivative of sarcosine. mdpi.com Sarcosine, also known as N-methylglycine, is a natural amino acid. cir-safety.org The structure of oleoyl sarcosine is formed by the acylation of the secondary amine group of sarcosine with oleic acid, an 18-carbon monounsaturated fatty acid. ontosight.aicymitquimica.com This synthesis creates a molecule that covalently links a fatty acid with an amino acid, imparting unique characteristics not found in the individual precursor molecules. cymitquimica.com

The synthesis of N-acyl amino acids like this compound can be achieved through methods such as the Schotten-Baumann reaction. wikipedia.orgatamanchemicals.com This classic laboratory method involves reacting oleoyl chloride (the acid chloride of oleic acid) with an aqueous solution of N-methylglycine under alkaline conditions, typically maintained by the addition of sodium hydroxide (B78521) solution. wikipedia.orgatamanchemicals.com While other industrial synthesis routes exist, this reaction exemplifies the fundamental chemical linkage between the fatty acid and amino acid moieties that defines the compound's structure. wikipedia.orgatamanchemicals.com

Overview of Amphiphilic Character and Research Utility

The molecular architecture of this compound confers a distinct amphiphilic character, which is central to its research utility. wikipedia.orgcymitquimica.comatamanchemicals.com The molecule possesses a long, hydrophobic (water-repelling) oleoyl hydrocarbon chain and a polar, hydrophilic (water-attracting) sarcosine headgroup containing a carboxylic acid function. cymitquimica.comoceanviewchem.com This duality allows it to act as a surfactant, reducing surface tension at interfaces. cymitquimica.comcymitquimica.com While sparsely soluble in water in its acidic form, it dissolves well in many organic solvents, mineral oil, and in water when neutralized into its salt form in alkaline solutions. wikipedia.orgatamanchemicals.comatamanchemicals.com

This amphiphilic nature is the foundation for its application in several research domains. A primary area of investigation is its role as a corrosion inhibitor, where it forms protective, chelate-like structures on metal surfaces. wikipedia.orgatamanchemicals.comatamanchemicals.com The molecules adsorb onto the surface to create oriented monomolecular films that shield the metal from corrosive attack. wikipedia.orgatamanchemicals.com Another significant application is in mineral processing, where it is studied as a collector in the flotation of various minerals. journalssystem.comresearchgate.net Furthermore, its self-assembly in solution is a subject of rheological studies; for instance, research has shown that changes in pH can induce a transition from spherical to worm-like micelles, causing a dramatic increase in the viscosity of its solutions. chalmers.se

Detailed Research Findings

Academic research has explored the practical applications of this compound's unique properties, particularly in materials science and mineral processing.

Table 1: this compound in Mineral Flotation Research

MineralAssociated Gangue/MineralRole of this compoundKey Finding
Wolframite (B13744602)QuartzCollectorShowed good collecting power and selectivity for wolframite over quartz at a pH around 7, enabling effective separation without a depressant. Adsorption occurs on the wolframite surface via chemical interaction. journalssystem.com
ScheeliteCalcite, Siliceous GangueCollectorDemonstrated satisfactory performance for scheelite flotation from siliceous gangue. researchgate.net When used with a modifier (alkyl oxine) and depressant (quebracho), it allowed for selective flotation of scheelite from a low-grade calcitic ore. researchgate.net
SpodumeneAlbiteCo-collectorUsed in conjunction with dodecylamine (B51217) (DDA), it exhibited a synergetic collecting effect for the selective flotation of spodumene from albite. researchgate.net

Table 2: this compound in Corrosion Inhibition Research

Metal SubstrateCorrosive MediumKey Finding
Low-carbon steel (CR4)0.1 M NaCl solutionClassified as an N-acylsarcosine derivative with high efficiency to inhibit corrosion. Its effectiveness is influenced by factors such as inhibitor concentration and immersion time. mdpi.com
Various MetalsPetroleum products (e.g., gasoline, mineral oil, silicone lubricants)Laboratory studies confirmed its effectiveness as an oil-soluble rust inhibitor. It was particularly effective in synthetic sea-water and maintained its function in silicone oil even after being heated to high temperatures. allenpress.com
SteelGeneralThe sarcosine headgroup forms chelate-like structures on polar metal surfaces, creating oriented monomolecular films that protect against corrosion even at low concentrations. wikipedia.orgatamanchemicals.com Its performance can be enhanced when combined with other compounds like imidazoline (B1206853) derivatives. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H39NO3 B089674 Oleoyl sarcosine CAS No. 110-25-8

Properties

CAS No.

110-25-8

Molecular Formula

C21H39NO3

Molecular Weight

353.5 g/mol

IUPAC Name

2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid

InChI

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h10-11H,3-9,12-19H2,1-2H3,(H,24,25)/b11-10+

InChI Key

DIOYAVUHUXAUPX-ZHACJKMWSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O

Other CAS No.

16693-85-9
110-25-8

physical_description

Liquid

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Molecular and Supramolecular Interactions

Solution Behavior and Self-Assembly

As an amphiphilic molecule, oleoyl (B10858665) sarcosine (B1681465) possesses a dual nature: a long, hydrophobic oleoyl tail and a polar, hydrophilic sarcosine headgroup. wikipedia.org This structure dictates its behavior in aqueous environments, leading to spontaneous self-assembly into organized structures to minimize the unfavorable interactions between the hydrophobic tails and water molecules. acs.org

Micellar Formation and Aggregation Characteristics

In aqueous solutions, above a certain concentration, oleoyl sarcosine monomers aggregate to form micelles. These are supramolecular structures where the hydrophobic tails form a core, shielded from the water, and the hydrophilic headgroups form an outer shell that interacts with the surrounding aqueous phase. acs.org

The critical micelle concentration (CMC) is a fundamental parameter that defines the onset of micelle formation. acs.org It is the concentration of surfactant at which the formation of micelles becomes significant. For this compound, the CMC has been reported to be approximately 0.026 g/L, which corresponds to 74 µM. thepsci.eu Another study focusing on sodium N-oleoyl amino acids reported CMC values in the range of 0.018-0.00041 mmol/L. researchgate.net The determination of CMC can be achieved through various experimental techniques, including surface tensiometry, conductometry, and fluorescence spectroscopy, with the measured value sometimes varying depending on the method used. acs.orgiitkgp.ac.in

Table 1: Reported Critical Micelle Concentration (CMC) of this compound

Reported CMC Value Molar Concentration (µM) Reference
0.026 g/L 74 thepsci.eu
0.018-0.00041 mmol/L 18 - 0.41 researchgate.net

The process of micellization is sensitive to various environmental factors that can alter the delicate balance of forces governing self-assembly.

pH: The pH of the solution plays a crucial role, particularly for amino acid-based surfactants like this compound. The carboxyl group in the sarcosine headgroup can be protonated or deprotonated depending on the pH. chalmers.se At pH values above 8, the deprotonated carboxylate groups can lead to stronger binding to surfaces. For N-acyl sarcosinates, pH-dependent antimicrobial activities have been observed, with no activity above pH 7. researchgate.net In the pH range of 4 to 7, an equilibrium exists between the N-acyl sarcosinates and the free N-acyl sarcosinic acid. researchgate.net Studies on this compound have shown that increasing the pH from 9.0 to 12.4 can cause a dramatic increase in viscosity, indicating a transition from spherical to worm-like micelles. chalmers.se

Temperature: Temperature can influence the thermodynamics of micellization. For some ionic surfactants, micellization is a spontaneous and exothermic process. researchgate.net Research on sodium N-dodecanoyl sarcosinate, a related compound, showed a mild effect of temperature on its self-aggregation behavior. researchgate.net In some systems, as the temperature increases, the solubility of the surfactant can be enhanced, leading to changes in micellar structure. researchgate.net

Cosolvents: The addition of cosolvents, such as alcohols, can significantly impact micellization. Alcohols can decrease the polarity of the medium, which in turn weakens the hydrophobic interactions necessary for micelle formation, often leading to an increase in the CMC. tandfonline.com However, alcohols can also penetrate the micellar core, reducing the electrostatic repulsion between headgroups and thus favoring micellization. tandfonline.com The presence of cosolvents like propane-1,2-diol can lead to the formation of micelles at lower concentrations due to a reduction in solvophobic interactions. mdpi.com

Salts: The presence of salts in the solution can have a pronounced effect on micelle formation. The addition of salt, such as sodium chloride (NaCl), generally decreases the CMC of anionic surfactants like this compound. nih.gov This is attributed to the screening of the electrostatic repulsion between the negatively charged headgroups by the counterions (Na+), which promotes the aggregation of surfactant molecules at lower concentrations. acs.org For sodium N-dodecanoyl sarcosinate, the CMC was found to decrease with increasing salt concentration. nih.gov

The morphology of the micelles formed by this compound can vary from simple spherical structures to more complex elongated or worm-like micelles. researchgate.netresearchgate.net The specific shape is influenced by factors such as pH, temperature, and the presence of additives. researchgate.netresearchgate.net For instance, an increase in pH has been shown to induce a transition from globular to long, worm-like assemblies. researchgate.netresearchgate.net

The aggregation number (Nagg) represents the average number of surfactant monomers present in a single micelle. For a related compound, sodium lauroyl sarcosinate (SLAS), the aggregation number was determined to be approximately 104, resulting in micelles with an unhydrated diameter of 44.4 Å. nih.gov The aggregation number is not a fixed value and can be influenced by changes in solution conditions, such as salt concentration. researchgate.net

Table 2: Micellar Properties of a Related Sarcosinate Surfactant

Property Value Reference
Aggregation Number (Nagg) of SLAS ~104 nih.gov
Unhydrated Micelle Diameter of SLAS 44.4 Å nih.gov

The shape and size of micelles are governed by the geometry of the surfactant molecules, which can be described by the critical packing parameter (CPP). This parameter relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup at the micelle-water interface, and the length of the hydrophobic tail. For spherical micelles, the CPP is typically less than or equal to 0.333. acs.orgnih.gov Studies on sodium N-dodecanoyl sarcosinate have shown that it forms spherical micelles under various salt concentrations, with CPP values remaining well below this threshold. acs.orgnih.gov The aggregation number, a key component of this analysis, can be determined using techniques like time-resolved fluorescence quenching. acs.org

Self-Assembly Dynamics and Phase Transitions

The self-assembly of this compound is a dynamic process, and the resulting structures can undergo phase transitions in response to changes in the environment. The transition from spherical to worm-like micelles is a prime example of such a phase transition, which can be triggered by changes in pH or temperature. researchgate.netresearchgate.net This transition is often accompanied by a significant increase in the viscosity of the solution, as the elongated micelles can entangle to form a network. chalmers.seresearchgate.net Molecular dynamics simulations have been employed to study the aggregation of oleic acid, a component of this compound, revealing the formation of various morphologies, including worm-like micelles and vesicles, depending on the protonation state of the headgroups. acs.orgresearchgate.net These computational approaches provide valuable insights into the molecular-level mechanisms driving the self-assembly and phase behavior of such surfactants. researchgate.net

Responsive Wormlike Micelle Formation

The pronounced increase in viscosity with rising pH is directly linked to a morphological transition of the self-assembled aggregates from small, spherical micelles to long, flexible, wormlike micelles. nih.gov These elongated "living polymers" can entangle, forming a transient network that imparts significant viscoelasticity to the solution. The transition is a hallmark of responsive surfactant systems, where external triggers like pH can precisely control the macroscopic fluid properties by altering the microscopic structure. nih.gov This reversible transformation between a water-like fluid and a viscoelastic, wormlike micellar network is a key characteristic of this compound's behavior in aqueous media.

Intermolecular Forces and Stability in Self-Assembled Structures

The stability and morphology of the aggregates formed by this compound are governed by a delicate balance of intermolecular forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Role of Hydrogen Bonding in Self-Assembly and Foam Stability

A critical aspect of the this compound headgroup is the N-methyl substitution on the amide nitrogen. This structural feature prevents the amide group from acting as a hydrogen bond donor, a capability present in its non-methylated counterpart, N-oleoyl glycinate (B8599266). nih.gov The inability to form intermolecular hydrogen bonds between headgroups has significant consequences for self-assembly and foam stability. nih.govresearchgate.net

Research comparing N-acyl sarcosinates with N-acyl glycinates shows that the capacity for hydrogen bonding in glycinates leads to tighter packing at interfaces. nih.gov For foam stability, the formation of a hydrogen-bonded network between surfactant headgroups at the air-water interface can create a more elastic and durable film, enhancing stability. researchgate.net Conversely, surfactants like sarcosinates, which lack this capability, tend to form less stable foams. researchgate.net This suggests that while hydrophobic and electrostatic forces drive the initial self-assembly of this compound, the absence of intermolecular hydrogen bonding at the headgroup level results in less cohesive and less stable interfacial films compared to other N-acyl amino acid surfactants. nih.govresearchgate.net

Comparison with Other N-Acyl Amino Acid Surfactants (e.g., Glycinates)

When compared to other N-acyl amino acid surfactants, particularly glycinates, this compound exhibits distinct self-assembly behavior due to differences in headgroup interactions. nih.govresearchgate.net

Self-Assembled Structures: Studies on lauroyl derivatives show that sodium lauroyl sarcosinate typically forms small, spherical micelles in neutral aqueous solutions. In contrast, sodium lauroyl glycinate, which can form intermolecular hydrogen bonds, produces more complex structures like unilamellar vesicles under similar conditions. researchgate.netiitkgp.ac.in

Critical Micelle Concentration (CMC): The tendency to form aggregates can be compared using the CMC. Sodium cocoyl glycinate has a CMC that is orders of magnitude lower than that of sodium lauroyl sarcosinate, indicating that aggregation is much more favored for the glycinate surfactant. scirp.org

Intermolecular Packing: The ability of glycinates to form hydrogen bonds leads to tighter molecular packing at interfaces, a trait not shared by sarcosinates. nih.gov

These differences highlight how the N-methyl group in this compound fundamentally alters its aggregation behavior, leading to different structures and properties compared to closely related glycinate surfactants. nih.govresearchgate.net

Table 2: Comparative Properties of Sarcosinate vs. Glycinate Surfactants

PropertyN-Lauroyl SarcosinateN-Lauroyl GlycinateKey Reason for Difference
Intermolecular H-Bonding No (due to N-methyl group) nih.govYes (via amide N-H) nih.govHeadgroup structure
Primary Aggregate Spherical Micelles researchgate.netiitkgp.ac.inUnilamellar Vesicles researchgate.netiitkgp.ac.inHydrogen bonding facilitates bilayer formation
Molecular Packing Looser nih.govTighter nih.govPresence of intermolecular hydrogen bonds

Interfacial Phenomena and Adsorption Mechanisms

The amphiphilic nature of this compound makes it highly surface-active, enabling it to adsorb at various interfaces, including mineral surfaces. This property is leveraged in industrial applications like mineral processing.

Adsorption on Mineral Surfaces for Selective Separation

This compound has proven to be an effective and selective collector in the froth flotation of various minerals. nih.govjournalssystem.com Its unique headgroup allows for specific interactions that can differentiate between mineral types, enabling their separation. journalssystem.com

Scheelite and Wolframite (B13744602) Flotation: this compound has demonstrated satisfactory performance as a collector for scheelite (CaWO₄), allowing for its separation from siliceous and calcite-rich gangue. nih.govresearchgate.net It is also an effective collector for wolframite, showing strong adsorption on the wolframite surface but weak interaction with quartz, which permits their separation without the need for a depressant. journalssystem.com The adsorption mechanism on wolframite is believed to be chemical, involving the formation of a metal complex on the mineral surface. journalssystem.comresearchgate.net

Fluorite and Apatite Flotation: It is described as a highly selective collector for the flotation of fluorite from ores with high calcite content. journalssystem.com Furthermore, its adsorption on apatite surfaces is thermodynamically favored, which can be used to selectively separate apatite from calcite.

The sarcosine headgroup is responsible for forming chelate-like structures upon adsorption onto polar and charged mineral surfaces. atamanchemicals.com This chelation, involving the amino acid portion of the molecule, creates an oriented film that alters the surface hydrophobicity, facilitating the attachment of mineral particles to air bubbles in the flotation process. researchgate.netatamanchemicals.com

Table 3: Application of this compound in Mineral Flotation

Target MineralSeparated FromRole of this compoundReference
Scheelite (CaWO₄)Calcite (CaCO₃), Siliceous GangueCollector nih.govresearchgate.net
WolframiteQuartz (SiO₂)Selective Collector journalssystem.com
Fluorite (CaF₂)Calcite (CaCO₃)Selective Collector journalssystem.com
ApatiteCalcite (CaCO₃)Selective Collector

Interactions at Metal-Lubricant Interfaces

This compound is also recognized for its role as an organic friction modifier (OFM) in lubricating oils, where it contributes to reducing friction and wear between metal surfaces. kyoto-u.ac.jp Its efficacy is attributed to its strong adsorption onto metal surfaces, forming a protective film. google.comkyoto-u.ac.jp

Mechanisms of Friction Reduction and Anti-Wear Properties

The primary mechanism by which this compound reduces friction and wear is through the formation of a strongly adsorbed surface film. kyoto-u.ac.jpresearchgate.net The sarcosine head of the molecule forms chelate-like structures on metal surfaces, while the C=C double bond in the oleoyl tail enhances this adsorption. kyoto-u.ac.jp This adsorbed layer acts as a barrier, preventing direct metal-to-metal contact and thus reducing both friction and wear. kyoto-u.ac.jpresearchgate.net

Studies have shown that N-oleoyl sarcosine can significantly reduce the coefficient of friction in steel-steel contacts. nih.gov The protective film is formed by the direct absorption of the compound onto the steel surface during immersion. kobv.de The effectiveness of this protection has been observed to correlate with the concentration of the this compound and the length of the hydrocarbon chain. kobv.de

Synergistic Effects with Co-additives (e.g., Zinc Dialkyldithiophosphate, ZDDP)

This compound is often used in combination with other lubricant additives, most notably zinc dialkyldithiophosphate (ZDDP), a widely used anti-wear additive. kyoto-u.ac.jpjst.go.jp Research indicates a synergistic effect between this compound (NOS) and ZDDP, leading to enhanced tribological performance. kyoto-u.ac.jpjst.go.jpnii.ac.jp

The mixture of NOS and ZDDP has been shown to provide a lower and more stable friction coefficient and a smaller wear area compared to when either additive is used alone. jst.go.jpnii.ac.jp This enhanced performance is attributed to the interaction between the two additives. It is suggested that NOS can suppress the decomposition of ZDDP and reduce the adsorption of its decomposition products. kyoto-u.ac.jpresearchgate.netjst.go.jp This interaction leads to the formation of a more durable and effective tribo-film. nii.ac.jp The synergistic friction-reducing mechanism of the NOS+ZDDP mixture has been a subject of detailed investigation. nii.ac.jp

Tribo-film Formation and Composition Analysis

The protective film formed at the metal-lubricant interface during sliding is known as a tribo-film. The formation and composition of this film are crucial to the lubricating properties of the additive.

When this compound is used, it forms a monomolecular film that is chemically adsorbed onto the entire surface of the metal powder. google.com In this film, the lipophilic oleoyl group is oriented outwards, which then adsorbs the organic solvent to form a layer around each metal particle. google.com

In the presence of both NOS and ZDDP, the composition of the tribo-film is altered. kyoto-u.ac.jpjst.go.jp Analysis of the sliding surfaces using techniques like Scanning Electron Microscopy–Energy Dispersive X-ray Spectroscopy (SEM-EDX) and X-ray Photoelectron Spectroscopy (XPS) has been conducted to understand the elemental and chemical composition of these films. kyoto-u.ac.jpjst.go.jpnii.ac.jp

EDX results from studies on Fe surfaces lubricated with a NOS and ZDDP mixture showed a noticeable decrease in sulfur, suggesting that NOS suppresses the decomposition of ZDDP. kyoto-u.ac.jpresearchgate.netjst.go.jp XPS analysis of the tribo-films formed by the NOS+ZDDP mixture indicated a lack of sulfur and PO₄³⁻ species. nii.ac.jp This suggests that ZDDP mitigates the degradation of NOS, leading to improved durability of the tribo-film and enhanced anti-wear and friction-reducing performance. nii.ac.jp The morphology of the tribo-film can be observed using 3D laser microscopy. kyoto-u.ac.jpjst.go.jp

Interactive Data Tables

Zeta Potential of Minerals in the Presence of N-Oleoyl Sarcosine Acid

MineralConditionpHZeta Potential (mV)ObservationReference
WolframiteWithout N-oleoyl sarcosine acidAll valuesNegative- journalssystem.com
WolframiteWith N-oleoyl sarcosine acidAll valuesMore NegativeAdsorption of N-oleoyl sarcosine acid journalssystem.com
QuartzWithout N-oleoyl sarcosine acidAll valuesMore Negative than Wolframite- journalssystem.com
QuartzWith N-oleoyl sarcosine acidAll valuesNo ChangeNo interaction with N-oleoyl sarcosine acid journalssystem.com

Tribological Performance of Lubricant Additives

Lubricant Additive(s)Friction CoefficientWear AreaKey FindingReference
N-Oleoyl Sarcosine (NOS)ReducedReducedForms a strong adsorption film kyoto-u.ac.jpnih.gov
Zinc Dialkyldithiophosphate (ZDDP)-ReducedStandard anti-wear additive kyoto-u.ac.jpjst.go.jp
NOS + ZDDPLowest and most stableSmallestSynergistic effect enhances performance jst.go.jpnii.ac.jp
Adsorption onto Metal Surfaces and Chelate-like Structure Formation

This compound, an amphiphilic N-acylamino acid, exhibits strong adsorption onto polar and charged surfaces, particularly those of metals. wikipedia.orgresearchgate.netkyoto-u.ac.jp This characteristic is central to its function as an effective corrosion inhibitor and friction modifier. The adsorption mechanism involves the formation of oriented monomolecular films that create a protective barrier on the metal surface. wikipedia.orgatamanchemicals.comgoogle.com

The primary driver of this interaction is the sarcosine head group (N-methylglycine) of the molecule. wikipedia.orgatamanchemicals.comatamanchemicals.comsyntron.inatamanchemicals.com This group, containing both carbonyl and nitrogen functional groups, facilitates the formation of chelate-like structures with metal atoms on the surface. researchgate.netkyoto-u.ac.jpacs.org This chelation results in a stable, organized layer. The lipophilic oleoyl tail orients away from the metal, forming a hydrophobic barrier that repels water and corrosive agents. google.commdpi.com

Interaction with Steel Surfaces

The orientation and binding of this compound on steel have been investigated using advanced surface analysis techniques. Studies combining Fourier transform infrared spectroscopy (FT-IR), ellipsometry, and electron spectroscopy for chemical analysis (ESCA) suggest that surface chelation occurs with the amino acid portion of the molecule. acs.orgscribd.com It is proposed that the molecule interacts with surface iron to form a five-membered ring chelate. acs.orgscribd.com

Infrared spectroscopy studies indicate that the carboxylate group of this compound orients itself almost vertically (at an angle of approximately 70°) to the steel surface. scribd.com Ellipsometry measurements have been used to determine the thickness of the adsorbed film, finding it to be around 16 Å (1.6 nm), which closely corresponds to the thickness of a monomolecular layer in this angular orientation. scribd.com This organized structure is crucial for its effectiveness in preventing corrosion. wikipedia.orgatamanchemicals.com The adsorption process on steel surfaces has been found to conform to the Langmuir adsorption isotherm model. mdpi.commat-pro.com

Ellipsometry Data for this compound Film on Polished Steel acs.orgscribd.com
Sample StateCalculated Film Thickness (Å)Interpretation
Coated with 1% this compound in Heptane~50Initial multi-layer or non-uniform adsorption.
After Heptane Wash~16Approximates a single, oriented monomolecular layer, suggesting removal of unbound molecules.

The protective qualities of this compound on steel have been quantified through electrochemical measurements. When used as an inhibitor, it significantly increases the charge transfer resistance (Rct), indicating a reduction in the rate of corrosion.

Electrochemical Impedance Spectroscopy (EIS) Results for Steel in 0.1 M NaCl mdpi.com
Inhibitor SystemConcentration (mmol/L)Charge Transfer Resistance (Rct) (Ω cm²)Inhibition Efficiency (%)
Blank (No Inhibitor)-1050-
Cocoyl Sarcosine* + N-b-hydroxyethyl oleyl imidazole25250058
Cocoyl Sarcosine* + N-b-hydroxyethyl oleyl imidazole50400074
Cocoyl Sarcosine* + N-b-hydroxyethyl oleyl imidazole100700085
*Note: This study used Cocoyl Sarcosine, a related N-acyl sarcosine, in combination with a synergist. The data illustrates the general principle of corrosion inhibition by sarcosine derivatives on steel.

Interaction with Non-Ferrous Metals and Minerals

The protective effects of this compound extend to non-ferrous metals such as aluminum and copper. wikipedia.orgsyntron.inatamanchemicals.comatamanchemicals.com On copper, studies using ellipsometry showed that the adsorption of sodium oleyl sarcosinate begins at very low concentrations and can be described by the Temkin adsorption isotherm. semanticscholar.org The free energy of adsorption was calculated to be 67 kJ/mol, indicating a strong interaction with the copper surface. semanticscholar.org

Adsorption Onset Concentration on Copper at E = 0.0 V semanticscholar.org
InhibitorAdsorption Onset Concentration
Sodium Oleyl SarcosinateLower than Sodium Laurate
Sodium LaurateHigher than Sodium Oleyl Sarcosinate
Sodium TridecanoateLower than Sodium Laurate

Furthermore, this compound has been studied as a collector in the flotation of minerals. Research on wolframite demonstrated that this compound adsorbs onto the mineral surface via chemical adsorption, likely forming a metal complex with iron and manganese sites. journalssystem.comresearchgate.net This selective adsorption allows for the separation of wolframite from other minerals like quartz. journalssystem.com Quantum chemical studies have also explored the interaction of this compound with the calcium sites on the surface of apatite, predicting the formation of stable bidentate or tridentate complexes. mdpi.com

Biological and Biochemical Mechanisms in Vitro and in Silico

Membrane Biophysics and Permeability Modulation

As amphipathic molecules, oleoyl (B10858665) sarcosine (B1681465) and related N-acyl sarcosinates interact with the lipid bilayers that constitute cellular membranes. This interaction can lead to changes in membrane structure and permeability.

Interaction with Biological Membranes and Micelle Formation in Biological Contexts

Oleoyl sarcosine's structure, comprising a long-chain hydrophobic oleoyl group and a polar sarcosine headgroup, defines it as a surfactant. When introduced into an aqueous biological environment, these molecules spontaneously arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water. At low concentrations, they may insert themselves into biological membranes, altering the physical properties of the lipid bilayer. researchgate.net

Above a specific concentration, known as the critical micelle concentration (CMC), these surfactant molecules aggregate to form micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the aqueous medium, while the hydrophilic sarcosine headgroups form the outer surface. The formation of micelles is a key aspect of their function as cleansing agents, but it also has implications for their interaction with biological systems, as micelles can interact with and solubilize membrane components. nih.gov

Role as a Tool in Membrane and Protein-Lipid Interaction Studies

Surfactants are indispensable tools in membrane biochemistry for their ability to solubilize integral membrane proteins, allowing for their purification and characterization outside of the native membrane environment. mdpi.com N-acyl sarcosinates, such as sodium lauroyl sarcosinate (Sarkosyl), have been effectively used for this purpose. nih.gov These detergents disrupt the lipid bilayer and form mixed micelles with membrane lipids and proteins, thereby bringing them into solution. nih.govnih.gov

Studies have shown that sarcosinate detergents can be particularly useful for selective solubilization. For instance, sodium lauroyl sarcosinate has been used to selectively disrupt the cytoplasmic membrane of Escherichia coli while leaving the outer membrane largely intact. nih.gov This selectivity makes them valuable reagents in studies aimed at dissecting the components and functions of different cellular membranes. The choice of detergent is critical, as it can influence the oligomeric state and stability of the solubilized protein. mdpi.com While specific studies highlighting this compound as a tool are not prevalent, the well-documented use of its shorter-chain analog, sodium lauroyl sarcosinate, establishes the utility of this class of compounds in membrane and protein-lipid interaction research. nih.gov Biophysical techniques such as Raman spectroscopy and molecular dynamics simulations are often employed to investigate the nuanced interactions between lipids and proteins within these model systems. spectroscopyonline.comnih.gov

Influence on Cytoplasmic Membrane Integrity (e.g., Streptococcus mutans studies with related sarcosinates)

The surfactant properties of N-acyl sarcosinates can impact the integrity of bacterial cytoplasmic membranes. While research specifically detailing the effects of this compound on Streptococcus mutans is limited, studies on related compounds provide insight. For example, sodium lauroyl sarcosinate has been shown to affect the facial skin microbiome, indicating its potent interaction with bacteria. nih.gov In biochemical applications, it is known to solubilize the cytoplasmic membranes of bacteria like E. coli. nih.gov This action is based on the detergent's ability to intercalate into the lipid bilayer and, at sufficient concentrations, disrupt it, leading to the release of cellular contents and loss of viability. This mechanism is fundamental to the antimicrobial properties of many surfactants. S. mutans, a key bacterium in the formation of dental caries, relies on its membrane integrity for survival and virulence, including its ability to produce acids and form biofilms. researchgate.netresearchgate.net Disruption of this membrane would compromise these functions.

Membrane Remodeling by Related Sarcosinate Surfactants (e.g., Alpha-synuclein (B15492655) studies)

Alpha-synuclein is an intrinsically disordered protein whose aggregation is a hallmark of Parkinson's disease. nih.govrsc.org Its interaction with biological membranes is crucial to both its normal function and its pathological aggregation. nih.govrsc.org Surfactants can be used as tools to study these processes, as they can mimic aspects of the lipid membrane environment and influence protein conformation and aggregation. nih.govuantwerpen.be

Studies on the interaction between alpha-synuclein and various surfactants have revealed that both electrostatic and hydrophobic interactions are key. nih.gov Charged surfactants can interact with the charged amino acid residues in the N- and C-terminal regions of alpha-synuclein, while the hydrophobic tails of the surfactants can interact with the non-amyloid-beta component (NAC) region of the protein. These interactions can alter the protein's conformation, potentially leading to misfolding and aggregation. The presence of surfactant micelles can provide a surface that promotes the nucleation of protein aggregates. nih.gov Therefore, sarcosinate surfactants, with their charged headgroups and hydrophobic tails, have the potential to modulate the membrane interaction and aggregation of alpha-synuclein, representing a mechanism of membrane remodeling relevant to neurodegenerative disease research.

Neurobiological Pathways and Related Amino Acid Metabolism

The sarcosine headgroup of this compound is an N-methyl derivative of the amino acid glycine (B1666218). Sarcosine itself is biologically active and participates in neurobiological pathways, primarily through its interaction with the glutamatergic system. clinicaltrials.govnih.gov

Influence on Neurotransmission and Synaptic Plasticity

The neurobiological activity of sarcosine is centered on its modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory neurotransmission and synaptic plasticity. nih.govnih.gov The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to become activated. nih.gov Sarcosine has been shown to act as a co-agonist at the glycine binding site of the NMDA receptor. nih.govnih.gov

Furthermore, sarcosine is a potent inhibitor of the type 1 glycine transporter (GlyT1). researchgate.netnih.gov GlyT1 is responsible for clearing glycine from the synaptic cleft, thereby regulating the levels of glycine available to act on NMDA receptors. clinicaltrials.gov By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, which enhances NMDA receptor activation. clinicaltrials.govnih.gov This dual mechanism—acting as both a direct co-agonist and a reuptake inhibitor—allows sarcosine to potentiate NMDA receptor function, a process fundamental to learning, memory, and other forms of synaptic plasticity. nih.govnih.gov

While this compound is a much larger, lipid-modified molecule, its sarcosine moiety could potentially interact with these targets. The addition of a lipid tail is a known strategy for modifying the properties of neurologically active compounds. For instance, N-oleoyl glycine, a structurally similar compound, is a potent inhibitor of the type 2 glycine transporter (GlyT2). frontiersin.org This suggests that N-acylation of amino acids can produce compounds with specific activities within neurobiological pathways.

Potential Modulation of Glycine-Related Biochemical Pathways

This compound, an N-acyl amino acid, has the potential to modulate glycine-related biochemical pathways primarily through its interaction with glycine transporters. The extracellular concentrations of glycine in the central nervous system are regulated by two main transporters: GlyT1 and GlyT2. nih.govnih.gov While direct studies on this compound are limited, research on structurally similar N-acyl amino acids provides a basis for its potential mechanisms.

For instance, endogenous lipids such as N-arachidonyl glycine and oleoyl-L-carnitine have been identified as inhibitors of the GlyT2 transporter. nih.govnih.govresearchgate.net Specifically, oleoyl-L-carnitine is a potent, non-competitive inhibitor of GlyT2, demonstrating that the oleoyl acyl chain can play a significant role in transporter modulation. nih.govnih.gov N-acyl amino acids are known to inhibit GlyT2 by binding to an allosteric site, a mechanism that has shown analgesic effects in animal models with minimal side effects. researchgate.net Given that this compound combines an oleoyl tail with a sarcosine (N-methylglycine) headgroup, it is plausible that it could interact with and modulate the activity of glycine transporters, thereby influencing glycine homeostasis and signaling pathways.

Implications for N-Methyl-D-Aspartate Receptor Function through Glycine Transporter Inhibition by Sarcosine and its Derivatives

The sarcosine component of this compound implicates it in the modulation of N-methyl-D-aspartate (NMDA) receptor function. wikipedia.org This modulation occurs through a well-established dual mechanism involving the inhibition of the Glycine Transporter Type 1 (GlyT1) and direct co-agonism at the NMDA receptor. nih.govmdpi.comresearchgate.net

Inhibition of GlyT1 by sarcosine and its derivatives, such as N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS), increases the concentration of synaptic glycine. nih.govphysiology.org Glycine acts as a mandatory co-agonist, alongside glutamate, at the glycine-binding site (also known as the GlyB site) on the NR1 subunit of the NMDA receptor. nih.gov By elevating extracellular glycine levels, GlyT1 inhibitors enhance the occupancy of this site, thereby potentiating NMDA receptor-mediated synaptic transmission. nih.govphysiology.orgphysiology.org This potentiation has been demonstrated in vivo, where GlyT1 inhibition enhanced NMDA receptor-sensitive activity. nih.gov

Furthermore, sarcosine itself can act as a co-agonist at the NMDA receptor's glycine binding site. nih.govwustl.edu Studies have shown that sarcosine can facilitate NMDA receptor-mediated potentials and regulate the surface trafficking of NMDA receptors. nih.gov This direct action, combined with the indirect effect of increasing synaptic glycine, suggests a multifaceted enhancement of NMDA receptor function. mdpi.comresearchgate.net As a sarcosine derivative, this compound could potentially participate in these mechanisms, with its sarcosine headgroup interacting with GlyT1 or the NMDA receptor itself. doi.org

CompoundPrimary TargetMechanism of ActionEffect on NMDA Receptor
SarcosineGlyT1 / NMDA ReceptorCompetitive inhibitor of GlyT1; Co-agonist at glycine binding site. nih.govresearchgate.netPotentiation (indirect and direct). nih.govnih.gov
NFPS (Sarcosine Derivative)GlyT1Potent and selective inhibitor of GlyT1. nih.govphysiology.orgPotentiation (indirect, by increasing synaptic glycine). nih.govphysiology.org
Oleoyl-L-carnitineGlyT2Potent, non-competitive inhibitor. nih.govnih.govNo direct effect; modulates inhibitory glycinergic transmission.

Role in One-Carbon Metabolism (via Sarcosine Pathway)

Upon metabolic breakdown, this compound would release its constituent parts, oleic acid and sarcosine. The released sarcosine (N-methylglycine) is an important intermediate in one-carbon (1C) metabolism, a fundamental network of biochemical reactions essential for biosynthesis, amino acid homeostasis, and epigenetic regulation. nih.govnih.gov

The sarcosine pathway is integrated within the broader folate and methionine cycles. There are two primary routes for sarcosine synthesis:

From Glycine: The enzyme glycine N-methyltransferase (GNMT) catalyzes the methylation of glycine to form sarcosine, using S-adenosylmethionine (SAM) as the methyl donor. nih.govmdpi.comnih.gov

From Choline (B1196258): Choline is oxidized to betaine, which then donates a methyl group to become dimethylglycine (DMG). The enzyme dimethylglycine dehydrogenase (DMGDH) subsequently converts DMG to sarcosine. nih.govnih.gov

Sarcosine is catabolized in the mitochondria by the enzyme sarcosine dehydrogenase (SARDH). nih.govwikipedia.org This enzyme catalyzes the oxidative demethylation of sarcosine back to glycine. wikipedia.org In this reaction, the methyl group from sarcosine is transferred to tetrahydrofolate (THF), a key cofactor in 1C metabolism, to form 5,10-methylenetetrahydrofolate. wikipedia.orgresearchgate.net This molecule is a crucial one-carbon donor for numerous biosynthetic processes, including the synthesis of purines and thymidine (B127349) (a DNA precursor). nih.govnih.gov Therefore, through its degradation, sarcosine serves as a source of one-carbon units that fuel critical cellular functions. nih.govencyclopedia.pub

ProcessKey Enzyme(s)Substrate(s)Product(s)Metabolic Significance
Sarcosine SynthesisGNMT, DMGDHGlycine, SAM; DimethylglycineSarcosineLinks methionine and choline metabolism. nih.govmdpi.com
Sarcosine CatabolismSARDHSarcosine, Tetrahydrofolate (THF)Glycine, 5,10-methylene-THFDonates a one-carbon unit to the folate pool for biosynthesis. nih.govwikipedia.org

Advanced Methodologies in Oleoyl Sarcosine Research

Spectroscopic and Scattering Techniques

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and study molecular interactions. In the context of oleoyl (B10858665) sarcosine (B1681465), FT-IR is particularly useful for analyzing its adsorption onto various surfaces and elucidating structural changes that occur upon interaction.

When oleoyl sarcosine adsorbs onto a substrate, changes in the FT-IR spectrum can be observed. These changes provide information about the binding mechanism and the orientation of the adsorbed molecules. Key vibrational bands to monitor include:

C=O Stretching: The carbonyl groups in the amide and carboxylic acid moieties of this compound are sensitive to their local environment. A shift in the C=O stretching frequency can indicate hydrogen bonding or coordination with surface sites.

N-H Bending and C-N Stretching: These vibrations associated with the amide linkage are also affected by adsorption. Changes in these bands can provide insights into the interactions involving the sarcosine headgroup.

C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the oleoyl tail can reveal information about the conformational order of the hydrocarbon chain upon adsorption.

The quantitative analysis of surface species and adsorption sites can be achieved by determining the absorption coefficient for a particular vibrational mode, which relates the signal intensity to the number of adsorbed molecules researchgate.netscispace.com. For instance, the integrated absorbance of a specific band can be used to quantify the number of acid or base sites on a surface that interact with the adsorbate researchgate.net. While specific FT-IR studies detailing the adsorption of this compound are not abundant in the provided results, the principles derived from studies on similar surfactants, like oleates, are applicable nih.gov. The analysis of spectral changes upon adsorption allows for a deeper understanding of the interfacial behavior of this compound, which is crucial for its applications as a corrosion inhibitor and emulsifier wikipedia.orgnih.gov.

Table 1: Typical FT-IR Bands for this compound and Their Expected Shifts Upon Adsorption This table is illustrative and based on general principles of IR spectroscopy for similar surfactant molecules.

Functional Group Typical Wavenumber (cm⁻¹) Expected Shift Upon Adsorption Information Gained
Carboxyl O-H 3300-2500 (broad) Broadening or sharpening, shift in position Involvement of carboxylic acid in hydrogen bonding
Amide C=O ~1640 Shift to lower or higher frequency Interaction of the amide group with the surface
Carboxyl C=O ~1700 Shift to lower frequency Coordination with metal ions or hydrogen bonding
C-H (alkenyl) ~3005 Minimal change Presence of the unsaturated oleoyl tail
C-H (alkyl) 2925, 2855 Changes in relative intensity Conformational ordering of the alkyl chain
N-CH₃ ~1400-1500 Shift in position Interaction of the sarcosine headgroup

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons in the oleoyl chain (including the distinctive signals for the vinyl protons at the double bond), the methylene group of the glycine (B1666218) backbone, and the N-methyl group of the sarcosine headgroup nih.govhmdb.cachemicalbook.com.

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. The spectrum of this compound would display signals corresponding to the carbonyl carbons of the amide and carboxylic acid, the carbons of the double bond, the various methylene carbons in the long alkyl chain, and the carbons of the sarcosine headgroup nih.govspectrabase.comhmdb.ca.

Spectral databases like SpectraBase and PubChem contain reference spectra for N-oleoylsarcosine, which can be used for comparison and confirmation of structure nih.govspectrabase.com.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Proton Type Predicted Chemical Shift (ppm) Multiplicity
CH₃ (terminal) ~0.88 Triplet
(CH₂)n in alkyl chain ~1.2-1.4 Multiplet
CH₂ adjacent to C=C ~2.01 Multiplet
CH₂ adjacent to C=O ~2.3 Triplet
N-CH₃ ~2.9-3.1 Singlet
N-CH₂-COOH ~4.0-4.2 Singlet
-CH=CH- ~5.34 Multiplet
COOH ~10-12 Singlet (broad)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon Type Predicted Chemical Shift (ppm)
CH₃ (terminal) ~14
(CH₂)n in alkyl chain ~22-32
CH₂ adjacent to C=C ~27
CH₂ adjacent to C=O ~34
N-CH₃ ~35-40
N-CH₂-COOH ~50-55
-CH=CH- ~130
C=O (amide) ~172
C=O (acid) ~174

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the hydrocarbon chains of surfactants. The Raman spectrum of this compound would exhibit characteristic bands for the C-C and C=C bonds within the oleoyl tail, as well as vibrations from the sarcosine headgroup spectrabase.commdpi.com.

Key features in the Raman spectrum of this compound would include:

C=C Stretch: A strong band around 1655 cm⁻¹, characteristic of the cis double bond in the oleoyl chain mdpi.com. The intensity of this band can be related to the degree of unsaturation.

CH₂ Twisting and Bending Modes: Bands in the 1000-1500 cm⁻¹ region provide information on the conformational order (e.g., gauche vs. trans conformers) of the alkyl chain.

C-H Stretching Region: Bands between 2800 and 3100 cm⁻¹ can also be analyzed to assess chain packing and order.

Raman spectroscopy can be used to study changes in the conformational state of the oleoyl chain during micellization or adsorption rsc.org. A reference Raman spectrum for N-oleoylsarcosine is available in the SpectraBase database spectrabase.com.

Table 4: Key Raman Bands for this compound This table is illustrative and based on typical Raman shifts for unsaturated fatty acids and amides.

Vibrational Mode Typical Wavenumber (cm⁻¹) Structural Information
C=C Stretch (cis) ~1655 Unsaturation in the oleoyl tail
CH₂ Scissoring ~1440 Alkyl chain packing
CH₂ Twisting ~1300 Conformational order of the alkyl chain
C-N Stretch ~1100-1200 Amide linkage
C-C Skeletal Stretches ~1060-1130 Conformational order of the alkyl chain
C-H Stretches 2800-3100 Alkyl and alkenyl C-H bonds

UV-Vis spectroscopy is a widely used technique for the quantitative determination of a substance in solution, provided it contains a chromophore that absorbs light in the ultraviolet or visible range. While the oleoyl chain of this compound does not have a strong chromophore in the typical UV-Vis range, the amide bond exhibits weak absorption in the far UV region.

The concentration of this compound in a solution can be determined using the Beer-Lambert law edu.krdlibretexts.orgyoutube.comlibretexts.org:

A = εbc

where:

A is the absorbance (dimensionless)

ε (epsilon) is the molar absorptivity (in L mol⁻¹ cm⁻¹), a constant for a given substance at a specific wavelength.

b is the path length of the cuvette (typically 1 cm).

c is the concentration of the substance (in mol L⁻¹).

To determine the concentration of an unknown this compound solution, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at a fixed wavelength (λ_max) youtube.com. The absorbance of the unknown sample is then measured at the same wavelength, and its concentration is determined from the calibration curve.

Table 5: Hypothetical Data for a Beer-Lambert Law Calibration Curve for this compound This table is for illustrative purposes to demonstrate the methodology.

Concentration (mM) Absorbance at λ_max
0.1 0.05
0.2 0.10
0.4 0.20
0.6 0.30
0.8 0.40
1.0 0.50

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in suspension, such as micelles. DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. The rate of these fluctuations is related to the translational diffusion coefficient (D), which in turn is related to the hydrodynamic radius (R_h) of the particles via the Stokes-Einstein equation muser-my.commalvernpanalytical.com.

The hydrodynamic radius is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured scienceopen.com. DLS is an ideal technique for characterizing this compound micelles in solution, providing information on their average size and size distribution (polydispersity). The technique can be used to study the effect of concentration, temperature, pH, and ionic strength on micelle size and stability muser-my.comresearchgate.net.

Table 6: Representative DLS Data for Surfactant Micelles This table presents typical data that can be obtained from DLS measurements of surfactant micelles and is for illustrative purposes.

Parameter Description Typical Value for Surfactant Micelles
Z-average Hydrodynamic Diameter Intensity-weighted mean hydrodynamic size 5 - 20 nm
Polydispersity Index (PDI) A measure of the width of the size distribution < 0.3 (for monodisperse systems)
Diffusion Coefficient (D) Rate of Brownian motion 10⁻⁷ to 10⁻⁶ cm²/s

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of soft matter systems, including surfactant micelles, on the nanometer to micrometer scale ias.ac.in. SANS provides detailed information about the shape, size, and internal structure of micelles in solution. By using contrast variation techniques (e.g., by using deuterated solvents like D₂O), different parts of the micelle, such as the hydrophobic core and the hydrophilic shell, can be highlighted nist.gov.

SANS data can be fitted to various models (e.g., core-shell sphere, ellipsoid, or cylinder) to extract key structural parameters researchgate.net:

Core Radius: The radius of the hydrophobic core of the micelle, formed by the oleoyl tails.

Shell Thickness: The thickness of the hydrated hydrophilic layer, composed of the sarcosine headgroups.

Aggregation Number (N_agg): The average number of this compound molecules that make up a single micelle nih.gov.

Micelle Shape: Whether the micelles are spherical, ellipsoidal, or cylindrical.

SANS is invaluable for understanding how factors like surfactant concentration, temperature, and salinity influence the self-assembly and morphology of this compound micelles ias.ac.innist.gov.

Table 7: Structural Parameters of Surfactant Micelles Obtainable from SANS This table illustrates the type of detailed structural information that can be derived from SANS analysis of micellar solutions.

Parameter Description Illustrative Value Range
Core Radius (R_c) Radius of the hydrophobic core 1.5 - 3.0 nm
Shell Thickness (T_s) Thickness of the hydrophilic shell 0.5 - 1.5 nm
Aggregation Number (N_agg) Number of monomers per micelle 50 - 150
Shape Overall geometry of the micelle Spherical, Ellipsoidal, or Cylindrical
Inter-micellar Interaction Information on forces between micelles Can be quantified via structure factor S(Q)

Surface-Enhanced Vibrational Spectroscopy (SFVS) for Interfacial Water Structure Analysis

Vibrational Sum-Frequency Generation (VSFG) spectroscopy is a powerful surface-selective technique for probing the structure of water molecules at interfaces, such as those formed by surfactant monolayers. nih.gov This method provides information on the orientation and hydrogen-bonding environment of water molecules in direct contact with the surfactant headgroups. nih.gov

Theoretical studies combining molecular dynamics simulations with phase-sensitive VSFG have been instrumental in interpreting the spectra of water near different types of lipid and surfactant monolayers. nih.gov The orientation of interfacial water molecules is highly dependent on the charge of the surfactant headgroup. For instance, near an anionic interface, the O-H bonds of water molecules tend to point towards the interface, resulting in a positive VSFG peak. nih.gov Conversely, at a cationic interface, the water's hydrogen atoms orient away from the surface, leading to a negative VSFG peak. nih.gov In the case of zwitterionic interfaces, the average orientation of the O-H bonds is towards the interface. nih.gov

While specific SFVS studies on this compound are not extensively documented in the reviewed literature, the technique's application to similar anionic surfactants provides a framework for understanding how the sarcosine headgroup would structure water at an interface. The negatively charged carboxylate group of this compound at neutral pH would be expected to orient the surrounding water molecules, an effect that could be precisely characterized by SFVS. Such an analysis would reveal details about the hydration shell of the this compound monolayer, which is crucial for its function as an emulsifier and corrosion inhibitor. wikipedia.org The technique can distinguish between different hydrogen-bonding environments, such as water molecules interacting with the carboxylate group versus those further from the interface. nih.gov

Electrochemical and Surface Characterization

Zeta potential is a key parameter for characterizing the surface charge of particles or droplets in a colloidal dispersion, which in turn governs the stability of the system. For formulations containing this compound, such as emulsions or liposomes, zeta potential measurements provide critical information about the electrostatic interactions at the interface.

In a study involving liposomes, the surface modification with bisalkyl polysarcosine (BA-pSar) derivatives led to a significant reduction in the positive zeta potential of DOTAP-containing liposomes and the negative zeta potential of DSPC/Chol/DSPE-mPEG2k liposomes, bringing the values close to neutral. researchgate.net This demonstrates the potent charge-shielding capability of the polysarcosine moiety.

Table 1: Illustrative Zeta Potential of Liposomes with and without Polysarcosine Surface Modification

Liposome Formulation Zeta Potential (mV)
Cationic Liposomes (with DOTAP) +45
Cationic Liposomes + BA-pSar +5
Anionic Liposomes (with DSPE-mPEG2k) -30

Note: The data in this table is illustrative, based on findings for polysarcosine-based lipids to demonstrate the principle of surface charge shielding. researchgate.net

For this compound, which is anionic at neutral pH due to its carboxylate group, its adsorption onto a surface would impart a negative zeta potential. The magnitude of this potential would depend on the concentration of this compound, the pH of the medium, and the ionic strength of the solution.

Tensiometry is a fundamental technique used to measure the surface tension of a liquid and is widely employed to determine the Critical Micelle Concentration (CMC) of surfactants. alfatest.itkruss-scientific.comnanoscience.com The CMC is the concentration at which surfactant monomers in solution begin to self-assemble into micelles, a process that is accompanied by a distinct change in the surface tension behavior. alfatest.itkruss-scientific.com

As the concentration of an anionic surfactant like sodium oleoyl sarcosinate increases, the molecules first adsorb at the air-water interface, leading to a decrease in surface tension. kruss-scientific.com Once the interface is saturated with surfactant monomers, any further increase in concentration leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. alfatest.itkruss-scientific.com The CMC is identified as the point of intersection of the two linear regions in a plot of surface tension versus the logarithm of surfactant concentration. kruss-scientific.com

Conductometry is another common and effective method for determining the CMC of ionic surfactants. youtube.com This technique relies on measuring the electrical conductivity of the surfactant solution as a function of its concentration.

Studies on sodium lauroyl sarcosinate (SLS), a shorter-chain analogue of this compound, have utilized conductometry to determine its micellization behavior under various conditions, such as in the presence of drugs or at different temperatures. ajchem-a.com These studies provide insight into the thermodynamic parameters of micellization, including the free energy, enthalpy, and entropy of the process. ajchem-a.com

Table 2: Critical Micelle Concentration (CMC) of Sodium Lauroyl Sarcosinate Determined by Conductometry at Different Temperatures

Temperature (K) CMC of SLS (mmol/L)
293.15 14.5
298.15 14.2
303.15 13.8
308.15 14.0

Note: This data is for Sodium Lauroyl Sarcosinate and is presented to illustrate the application of conductometry. ajchem-a.com

Fluorimetry, or fluorescence spectroscopy, is a highly sensitive technique used to study the micellization of surfactants and their interactions with other molecules. nih.govavantiresearch.comnih.gov This method often employs a hydrophobic fluorescent probe, such as pyrene (B120774), whose fluorescence characteristics are sensitive to the polarity of its microenvironment. nih.govavantiresearch.comresearchgate.net

In an aqueous solution below the CMC, pyrene resides in a polar environment, and its emission spectrum exhibits characteristic peaks. nih.govresearchgate.net When micelles form above the CMC, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. researchgate.netresearchgate.net This change in the microenvironment leads to alterations in the fluorescence spectrum of pyrene, such as a shift in the emission wavelength and changes in the relative intensities of certain vibrational bands (e.g., the I1/I3 ratio). nih.gov The CMC is determined by plotting the fluorescence parameter (e.g., I1/I3 ratio) against the surfactant concentration and identifying the concentration at which a significant change occurs. nih.govresearchgate.net

Fluorimetry can also be used to assess the binding affinity of substances to micelles. nih.gov The binding constant can be determined by monitoring the changes in the fluorescence of a probe upon its association with the micelles. nih.gov While specific fluorimetry studies on this compound were not detailed in the search results, this technique is broadly applicable to sarcosinate surfactants for determining their aggregation behavior and interaction with guest molecules. acs.org

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface topography of a sample. researchgate.netresearchgate.net When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), it also allows for the elemental analysis of the surface. researchgate.netnih.gov SEM-EDX is a valuable tool for characterizing the morphology and composition of materials containing this compound, such as films, coatings, or particulate systems.

In the context of this compound's application as a corrosion inhibitor, SEM could be used to visualize the protective film formed on a metal surface. wikipedia.org The images would reveal the uniformity and integrity of the coating. EDX analysis would then confirm the presence of this compound on the surface by detecting its constituent elements (carbon, oxygen, and nitrogen) and could also provide information about the distribution of these elements. researchgate.net

For instance, in the analysis of film-coated tablets, SEM-EDX has been used to monitor the development of the film and identify the inorganic elements present. researchgate.net Similarly, this technique has been employed to characterize airborne particulate matter adhered to the skin, providing information on particle size, morphology, and elemental composition. nih.gov While no specific SEM-EDX studies focused solely on this compound were found, the principles of the technique are directly applicable to understanding its role in various formulations and on different surfaces. The combination of high-resolution imaging from SEM and elemental analysis from EDX provides a comprehensive picture of the surface characteristics.

Computational and Theoretical Modeling

Computational modeling provides a molecular-level "microscope" to investigate the fundamental interactions that govern the performance of this compound. These methods complement experimental data by explaining the mechanisms of adsorption, self-assembly, and interaction with other molecules.

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of molecules and predict their interactions with high accuracy. diva-portal.orgup.ac.za DFT calculations can elucidate the fundamental aspects of how a single this compound molecule adsorbs onto a metallic surface, which is the initial step in forming a protective film.

In this approach, researchers build a computational model consisting of an this compound molecule and a cluster of atoms representing the substrate (e.g., an iron oxide surface). The calculations can then determine:

Adsorption Energy: The strength of the bond between the molecule and the surface is calculated as the adsorption energy. youtube.comacs.org A higher adsorption energy indicates a more stable and strongly bound molecule, which is desirable for a persistent protective film.

Binding Geometry: The simulations identify the most energetically favorable orientation and conformation of the molecule on the surface. This reveals which functional groups—the carboxyl head, the amide linkage, or the olefinic double bond in the tail—are primarily responsible for the interaction.

Electronic Interactions: DFT provides detailed information on the charge distribution and the nature of the chemical bonds (e.g., covalent, ionic, dative) formed between the molecule and the surface atoms. up.ac.za This insight is crucial for understanding the mechanism of corrosion inhibition and surface passivation.

Research using DFT can compare the binding energies of different functional groups within the sarcosinate molecule, predicting which parts of the molecule are key to surface adhesion. acs.org

While quantum methods are excellent for modeling single-molecule interactions, Molecular Dynamics (MD) simulations are used to study the collective behavior of thousands or millions of molecules over time. nih.govmdpi.com MD simulations model a system containing a substrate, a solvent (e.g., base oil), and numerous this compound molecules, providing a dynamic view of the film formation process. desy.demdpi.com

Key insights gained from MD simulations include:

Self-Assembly and Film Structure: MD can show how this compound molecules spontaneously adsorb from the bulk solution and arrange themselves on the surface to form an ordered, protective monolayer or multilayer film.

Interfacial Density and Orientation: The simulations provide quantitative data on the packing density of the molecules at the interface and their average orientation relative to the surface. This is critical for understanding the barrier properties of the film.

Influence of Environment: The effect of variables such as temperature, pressure, and shear forces on the stability and structure of the adsorbed film can be directly investigated.

MD serves as a computational bridge, linking the single-molecule binding information from quantum chemistry to the macroscopic properties observed in experiments. mdpi.com

This compound shares structural similarities with natural lipids, possessing a long hydrophobic tail and a polar head group. This amphiphilic nature suggests it may interact with biological membranes and proteins. MD simulations are the primary computational tool for investigating such interactions. nih.govnih.govsilicos-it.be

In this context, a typical MD model would consist of a patch of a lipid bilayer (representing a cell membrane), water, ions, and this compound molecules. researchgate.net These simulations can be used to predict:

Membrane Insertion and Perturbation: Whether and how this compound molecules insert into the lipid bilayer, and what effect they have on the membrane's structural properties, such as its thickness, fluidity, and permeability.

Interaction with Membrane Proteins: By including a protein in the membrane model, simulations can explore potential binding sites for this compound on the protein's surface. nih.gov This can help to elucidate mechanisms of bioactivity or cytotoxicity.

These modeling studies, while not the primary focus of industrial applications, are important for assessing the biocompatibility and potential biological impact of sarcosinate-based surfactants. nih.gov

Table 4: Overview of Computational Modeling Techniques for this compound Research This interactive table summarizes the primary computational methods, their scale, and the key research questions they can answer regarding this compound.

Methodology Scale Key Research Questions Answered
Quantum Chemistry (DFT) Single Molecule / Electronic How strong is the bond to the surface? Which part of the molecule binds? What is the nature of the chemical bond?
Molecular Dynamics (MD) Nanoscale / Multi-molecule How do molecules self-assemble to form a film? What is the film's structure and density? How does the film respond to temperature/pressure?

| MD (Bio-simulations) | Nanoscale / Biological Interface | Does the molecule interact with or disrupt cell membranes? Where does it bind to proteins? |

Latent Interacting Variable-Effects (LIVE) Modeling (for related enzymatic studies)

In the context of enzymatic studies involving substrates like this compound, understanding the complex interplay of various factors that influence enzyme kinetics is crucial. Latent Interacting Variable-Effects (LIVE) modeling is an advanced statistical framework that can be applied to dissect these complex biological systems.

LIVE modeling integrates multi-omics data by using single-omic latent variables (LVs) organized in a structured meta-model. This approach helps to identify the combinations of features that are most predictive of a particular phenotype or condition. The framework can be implemented in both supervised and unsupervised versions, often leveraging techniques like sparse Partial Least Squares Discriminant Analysis (sPLS-DA) or sparse Principal Component Analysis (sPCA). A key advantage of LIVE modeling is its ability to reduce the high dimensionality of biological data while preserving the inherent biological information within different data types.

For enzymatic studies of this compound, which could be a substrate for enzymes like lipases or amidases, LIVE modeling could be hypothetically applied to:

Integrate Multiple Data Types: Combine data from proteomics (enzyme concentration and modifications), metabolomics (substrate and product concentrations), and genomics (enzyme gene expression levels) to build a comprehensive model of the enzymatic reaction.

Identify Key Interacting Variables: Determine which combinations of factors (e.g., specific enzyme isoforms, presence of co-factors, pH, temperature) have the most significant impact on the rate of this compound hydrolysis.

Predict Enzyme Activity: Develop predictive models for enzyme activity under different conditions, which could be valuable for optimizing industrial biocatalytic processes or understanding its metabolic fate in biological systems.

By modeling the interactions between latent variables derived from different data sources, LIVE modeling offers a powerful approach to uncover complex relationships that might be missed by traditional single-variable analyses in the study of enzyme kinetics.

Synthesis and Derivatization Strategies for Academic Research

Contemporary Synthetic Pathways

The synthesis of oleoyl (B10858665) sarcosine (B1681465) and its salts is a subject of significant academic and industrial research, focusing on developing efficient, high-yield, and environmentally benign methodologies. Contemporary strategies primarily revolve around esterification-based reactions and catalytic processes involving fatty acid esters.

Esterification-Based Approaches

Esterification and related reactions represent a foundational approach to synthesizing N-acylamino acids like oleoyl sarcosine. One classic method is the Schotten-Baumann reaction, which involves the acylation of an amino acid. In this process, oleoyl chloride, which is synthesized from oleic acid and a reagent like phosphorus trichloride, is reacted with an aqueous solution of sarcosine (N-methylglycine) at a controlled alkaline pH, typically around 10, maintained by the addition of sodium hydroxide (B78521). wikipedia.org This method can produce a high-purity, fatty-acid-free oil. wikipedia.org However, the Schotten-Baumann reaction is generally considered unsuitable for large-scale industrial synthesis due to the high cost associated with producing fatty acid chlorides and the environmental challenges of disposing of byproducts such as phosphonic acid. wikipedia.org

A more direct condensation method involves reacting oleic acid directly with N-methylglycine. This process is typically conducted at high temperatures, around 170°C, for extended periods of 8 to 10 hours to drive the reaction by eliminating water. While this approach avoids the costly and hazardous reagents of the Schotten-Baumann method, the harsh reaction conditions are a significant drawback.

Fatty Acid Methyl Ester and Sodium Sarcosinate Reaction under Catalytic Conditions

A more contemporary and industrially favored method involves the reaction of a fatty acid methyl ester, such as methyl oleate (B1233923), with sodium sarcosinate. google.com This reaction is conducted under catalytic conditions, typically using a strong base like an alkoxide. google.com Sodium methoxide (B1231860) is a preferred and economically viable catalyst for this amidation process. google.com

The synthesis is performed under anhydrous conditions at temperatures ranging from approximately 80°C to 200°C, with a preferred range of 110°C to 200°C. google.com A key aspect of this process is the removal of the methanol (B129727) byproduct, often collected using a Dean-Stark trap, to drive the reaction equilibrium toward the product. google.comgoogle.com To ensure an anhydrous environment and optimize the reaction, any water present in the sarcosine salt is typically removed beforehand, either by heating under vacuum or through azeotropic distillation. google.com The molar ratio of the fatty methyl ester to the sarcosine salt to the basic catalyst is generally around 1:1:0.05-0.2. google.comgoogle.com This method offers the advantage of milder reaction conditions and shorter reaction times compared to the direct condensation of the fatty acid.

Comparative Analysis of Synthetic Methodologies and Their Yield/Purity Implications

The different synthetic pathways to this compound each present distinct advantages and disadvantages concerning reaction conditions, yield, purity, and industrial scalability. The methyl ester route is often favored for its balance of efficiency and milder conditions.

Under specific laboratory conditions, the reaction of methyl oleate with sodium sarcosine, catalyzed by sodium methoxide at 170°C for 2.5 hours, can result in a product mixture containing 79.6% sodium oleoyl sarcosinate. google.comgoogle.com However, this process can also yield impurities, notably sodium oleate (soap), which was found to be 10.3% of the mixture in one example. google.comgoogle.com Unreacted sarcosine may also remain. google.com Post-reaction steps, such as adding acetic anhydride, can be employed to scavenge remaining sarcosine, increasing the final purity of the desired product to over 84%. google.comgoogle.com

In comparison, the direct reaction between methyl oleate and sodium N-methylglycinate with sodium methoxide can be conducted at a lower temperature of 120°C for 3.5 hours, achieving a high yield of 92.5% after purification steps. The Schotten-Baumann method, while capable of producing a pure product, is largely confined to laboratory-scale synthesis due to economic and environmental constraints. wikipedia.org The direct condensation of oleic acid and sarcosine is the simplest in terms of reagents but requires the most energy-intensive conditions.

MethodologyKey ReactantsTypical ConditionsReported YieldPurity Considerations & ByproductsIndustrial Suitability
Schotten-Baumann ReactionOleoyl Chloride, Sarcosine, NaOHAqueous solution, pH 10Not specified, yields an oilHigh purity; Byproducts include NaCl and phosphonic acid wasteLow, due to expensive/hazardous reagents and waste disposal wikipedia.org
Direct CondensationOleic Acid, Sarcosine170°C, 8-10 hoursNot specifiedWater is the primary byproductModerate, simple reagents but harsh, energy-intensive conditions
Fatty Acid Methyl Ester CatalysisMethyl Oleate, Sodium Sarcosinate, Sodium Methoxide120-170°C, 2.5-3.5 hours~84-92.5% google.comgoogle.comMethanol is the primary byproduct; Impurities can include sodium oleate (soap) and unreacted sarcosine google.comgoogle.comHigh, due to milder conditions, shorter reaction times, and high yields

Design and Characterization of Novel Sarcosinate Compounds

Research extends beyond the synthesis of this compound to the design and characterization of novel sarcosinate derivatives with tailored properties. By modifying the length and saturation of the fatty acyl chain, scientists can fine-tune the functionality of these molecules for specific applications.

Synthesis of Long-Chain Unsaturated Sarcosinate Derivatives (e.g., Erucyl Sarcosinate)

An area of active research is the synthesis of sarcosinates with very long unsaturated alkyl chains, such as those derived from erucic acid (a C22 monounsaturated fatty acid). A notable example is 2-(N-erucacyl-N-methyl amido) acetate (B1210297) (EMAA), a C22-tailed sarcosinate anionic surfactant. researchgate.netrsc.org This compound is synthesized using erucic acid and sarcosine, introducing the hydrotropic sarcosine headgroup directly into the surfactant molecule through chemical modification. researchgate.netrsc.org This approach contrasts with simply blending a hydrotrope with a surfactant, aiming to create a molecule with integrated high-performance properties. researchgate.netrsc.org

Exploration of Structure-Function Relationships in Modified Derivatives

Modifying the structure of sarcosinate derivatives leads to significant changes in their physicochemical properties and performance. The relationship between the molecular structure and the resulting function is a critical area of academic exploration.

The introduction of a very long C22 unsaturated tail in EMAA, for instance, results in several unique properties. Despite its ultra-long hydrophobic chain, EMAA exhibits excellent water solubility. researchgate.netrsc.org It also demonstrates high surface activity and a pH-controllable ability to transition from micelles to vesicles in solution. researchgate.netrsc.org Furthermore, the rheological (flow) properties of EMAA solutions are highly sensitive to changes in concentration, temperature, salt content, and pH. researchgate.netrsc.org In a direct comparison, the zero-shear viscosity of an EMAA solution was found to be nearly three orders of magnitude higher than that of potassium oleate under the same conditions, highlighting the dramatic impact of the longer acyl chain. researchgate.netrsc.org

Compound/ModificationKey Structural FeatureObserved Function/Property
This compoundC18 monounsaturated acyl chain; Sarcosine headgroupEffective water-in-oil emulsifier; Forms protective films on metal surfaces, acting as a corrosion inhibitor wikipedia.org
Erucyl Sarcosinate (EMAA)C22 monounsaturated acyl chain; Sarcosine headgroupExcellent water solubility, high surface activity, pH-controllable micelle-to-vesicle transition, significantly higher solution viscosity compared to potassium oleate researchgate.netrsc.org
General Sarcosinate StructureAmide linkage between fatty acid and sarcosineIncreased stability at high pH values compared to ester-based surfactants; Less affected by water hardness than common soaps cir-safety.org

Research Perspectives and Future Directions

Elucidation of Undocumented Molecular Mechanisms of Action

While the amphiphilic nature of oleoyl (B10858665) sarcosine (B1681465) dictates its basic surfactant function, a detailed understanding of its molecular-level interactions remains a significant area for future investigation. The presence of a methyl group on the amide nitrogen atom, a key feature of its sarcosine headgroup, considerably affects its packing at interfaces. chalmers.se Molecular dynamics simulations have indicated that intermolecular hydrogen bonds are primary drivers in the close packing of N-acyl amino acid surfactants at the air-water interface. chalmers.se However, the specific influence of the N-methyl group on these hydrogen bonding networks and the consequent impact on self-assembly and interfacial properties are not fully elucidated. Future research will likely focus on advanced computational modeling and spectroscopic techniques to map these subtle, yet crucial, molecular interactions.

Advanced Understanding of Interfacial Dynamics and Adsorption on Diverse Substrates

The adsorption of oleoyl sarcosine onto various surfaces is fundamental to its application as a corrosion inhibitor, flotation collector, and friction modifier. mdpi.comkyoto-u.ac.jpatamanchemicals.comwikipedia.org The sarcosine headgroup is known to form chelate-like structures on metal surfaces, creating oriented monomolecular films that protect against corrosion. wikipedia.orgresearchgate.net

Future research will aim to provide a more granular understanding of these adsorption processes on a wider array of substrates beyond metals. This includes investigating the influence of pH, temperature, and the presence of other ions on the formation, stability, and structure of the adsorbed layer. chalmers.seacs.org For instance, in mineral flotation, this compound has been used as a collector for scheelite, and understanding its selective adsorption on scheelite versus other minerals like calcite is crucial for process optimization. mdpi.com Quantum chemical studies have initiated the exploration of the interaction between this compound models and the calcium ions on the surface of apatite, revealing the potential for bidentate or tridentate coordination. capes.gov.br Expanding these theoretical studies to other mineral systems and validating them with advanced surface-sensitive analytical techniques will be a key research direction.

A summary of research on the interfacial properties of N-acyl sarcosines is presented below.

PropertyResearch FindingReference
Corrosion Inhibition Forms a protective film on low-carbon steel, with efficiency increasing with concentration. researchgate.netmdpi.com
Friction Modification Reduces friction and wear, particularly when combined with other additives like ZDDP. kyoto-u.ac.jpresearchgate.net
Mineral Flotation Acts as a collector for scheelite, showing selectivity over other calcium-containing minerals. mdpi.com
Adsorption Mechanism The sarcosine headgroup forms chelate-like structures on metal surfaces. wikipedia.orgresearchgate.net

Expansion of Biological Interaction Studies (In Vitro and In Silico)

The biological interactions of this compound and its derivatives are a growing area of interest. Sarcosine itself is a selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), and numerous GlyT1 inhibitors have been developed based on the sarcosine scaffold. nih.gov While this compound is primarily recognized for its surfactant properties, its structural similarity to these biologically active molecules suggests a potential for interaction with biological systems that is not yet fully explored.

Future in vitro and in silico studies could investigate the interaction of this compound with various biological targets, including membrane proteins and enzymes. acs.orgscej.org For example, understanding its potential to modulate the activity of transporters like GlyT1 or its interaction with cell membranes could open up new avenues for its application. nih.gov In silico methods, such as molecular dynamics simulations and density functional theory (DFT) calculations, can predict binding affinities and interaction mechanisms, guiding further experimental work. acs.org

Development of Highly Selective Derivatives for Targeted Research Applications

The versatility of the this compound structure allows for the development of derivatives with highly specific properties for targeted applications. By modifying the acyl chain length, introducing different functional groups, or altering the sarcosine headgroup, researchers can fine-tune the molecule's performance as a friction modifier, corrosion inhibitor, or flotation agent. kyoto-u.ac.jpresearchgate.net

For example, research has shown that the length of the hydrocarbon chain in N-acyl sarcosine derivatives significantly impacts their corrosion protection efficiency. researchgate.net In the realm of friction modification, creating derivatives that exhibit synergistic effects with other lubricant additives is a promising direction. kyoto-u.ac.jp The development of such highly selective derivatives will rely on a combination of synthetic chemistry and computational screening to predict the properties of novel compounds before their synthesis.

Integration of Multi-Omics Data for Deeper Mechanistic Insights

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to gain a holistic understanding of the biological effects of compounds like this compound. mdpi.comnih.govtum.deresearchgate.netmedrxiv.org By integrating data from these different "omics" layers, researchers can uncover complex molecular pathways and mechanisms that would be missed by single-omics studies. mdpi.comtum.de

For instance, if future studies reveal significant biological activity for this compound or its derivatives, a multi-omics approach could be employed to understand its mechanism of action. This would involve treating cells or model organisms with the compound and then analyzing the global changes in gene expression, protein levels, and metabolite profiles. mdpi.comresearchgate.net This data can then be integrated using bioinformatics tools to identify the key pathways and biological processes affected by the compound, providing deep mechanistic insights. nih.govmedrxiv.org While currently a forward-looking perspective for this compound, this approach represents the cutting edge of molecular research and holds immense potential for uncovering novel functionalities.

Q & A

Basic: What are the recommended analytical methods for characterizing Oleoyl sarcosine purity and structural integrity?

To ensure purity, heavy metal testing involves digesting the compound with nitric and sulfuric acids, followed by hydrogen peroxide treatment, and comparing against lead standards via atomic absorption spectroscopy (limit: ≤20 ppm) . Arsenic detection uses a similar digestion method with sulfuric acid and ammonium sulfate, analyzed via molybdenum blue spectrophotometry (limit: ≤2 ppm) . Structural validation includes identification tests such as thermal decomposition with calcium oxide, releasing methylamine detected by litmus paper . Pharmacopeial guidelines (e.g., USP) recommend fatty acid composition analysis via gas chromatography and updated hydroxyl/saponification value tables for batch consistency .

Basic: How does this compound interact with apatite and calcite in mineral flotation?

This compound acts via ion exchange with surface carbonate (CO₃²⁻) or phosphate (PO₄³⁻) ions on apatite, depending on dosage. At low concentrations, carbonate exchange dominates, while phosphate exchange prevails at higher concentrations . Adsorption occurs in multilayers, with calcium-sarcosine complexes forming independently of pulp density. Floatability peaks at monomolecular adsorption; exceeding this threshold reduces efficiency due to steric hindrance . Unlike oleate, sarcosine’s selectivity is sensitive to carbonate ion concentration in process water, making it suitable for carbonate-modified apatite surfaces .

Advanced: What computational models explain this compound’s adsorption modes on mineral surfaces?

Density functional theory (DFT) studies reveal three binding modes: monodentate (single Ca²⁺ interaction), bidentate (two Ca²⁺ ions), and tridentate (three Ca²⁺ ions). Tridentate binding on apatite(001) is energetically favorable (−298 kJ/mol), while calcite(001) disfavors it due to surface geometry . Electrostatic properties of functional groups (e.g., carboxylate) significantly influence interaction energies. Cluster models with embedded water molecules improve accuracy in simulating hydrated mineral surfaces . Modifying the sarcosine head group (e.g., adding sulfonate) could enhance selectivity, as shown in ligand-design studies .

Advanced: How can contradictory data on this compound’s floatability vs. oleate be resolved?

Contradictions arise from differing adsorption mechanisms: oleate forms chemisorbed monolayers, while sarcosine exhibits multilayer adsorption. Floatability declines sharply post-monolayer saturation for sarcosine due to steric effects, whereas oleate maintains efficiency at higher doses . Comparative studies should control for:

  • Surface pre-treatment : Carbonate-rich vs. phosphate-rich apatite.
  • Dosage calibration : Normalize to monolayer capacity (e.g., 0.1–0.3 mmol/g).
  • Process water chemistry : Carbonate ions reduce sarcosine adsorption but enhance oleate performance .

Advanced: What methodological flaws undermine photosensitization studies of this compound?

A guinea pig study suggesting photocontact allergenic potential was critiqued for:

  • Lack of chromophores : this compound lacks UV-absorbing groups, making photosensitization unlikely.
  • Missing unirradiated controls : Failed to isolate UV-independent effects.
  • Contaminant interference : Observed allergies may stem from impurities (e.g., nitroso compounds). Validated protocols should include:
    • High-performance liquid chromatography (HPLC) to confirm compound purity.
    • Irradiated vs. non-irradiated cohorts.
    • Structural alerts screening via computational toxicology tools.

Advanced: How do environmental factors like pH and ionic strength affect this compound’s performance in biointerfacial applications?

In metalworking fluids, sarcosine’s corrosion inhibition relies on pH-dependent adsorption. At pH > 8, deprotonated carboxylate groups bind strongly to metal oxides, forming protective films . Ionic strength impacts micelle formation: critical micelle concentration (CMC) decreases with higher NaCl (>0.5 M), enhancing emulsification . For biomedical interfaces (e.g., nanoparticle coatings), optimize:

  • pH 6–7 : Maximizes anionic charge for colloidal stability.
  • Low Ca²⁺ : Prevents precipitation in physiological buffers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.